molecular formula C10H18N4 B13315658 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine

1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13315658
M. Wt: 194.28 g/mol
InChI Key: DNXIBNFKICKPGH-UHFFFAOYSA-N
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Description

1-[2-(Piperidin-1-yl)ethyl]-1H-pyrazol-3-amine is a pyrazole derivative featuring a piperidine moiety linked via an ethyl chain to the pyrazole ring. The compound is synthesized through a nitro reduction pathway: starting from 1-(2-(3-nitro-1H-pyrazol-1-yl)ethyl)piperidine, zinc powder and ammonium chloride reduce the nitro group to an amine, yielding the final product in 81% efficiency . Key spectroscopic data include a molecular weight of 195.10 (LCMS: m/z = 195.10 [M + 1]⁺) and distinct ¹H NMR signals (DMSO-d6: δ = 7.28 (d, J = 2 Hz, 1H), 5.30 (s, 1H), 4.50 (s, 2H)) .

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-(2-piperidin-1-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C10H18N4/c11-10-4-7-14(12-10)9-8-13-5-2-1-3-6-13/h4,7H,1-3,5-6,8-9H2,(H2,11,12)

InChI Key

DNXIBNFKICKPGH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, 1-(2-bromoethyl)piperidine can be reacted with the pyrazole derivative to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound with a piperidine and a pyrazole ring, possessing the molecular formula C10H18N4C_{10}H_{18}N_4 and a molecular weight of 194.28 g/mol. It functions as a scaffold for creating more complex molecules because of its unique structural features and versatility in both medicinal chemistry and materials science. Its applications are linked to its potential in pharmacology, with the piperidine component capable of interacting with neurotransmitter receptors, suggesting effects on neurological disorders. Research indicates it may act as an enzyme inhibitor or receptor modulator, contributing to its therapeutic potential.

Scientific Research Applications

  • Pharmacology The compound's piperidine component can interact with neurotransmitter receptors, suggesting potential effects on neurological disorders. It may also act as an enzyme inhibitor or receptor modulator, contributing to its therapeutic potential.
  • Medicinal Chemistry Due to its unique structural features, this compound serves as a scaffold in medicinal chemistry for developing complex molecules.
  • Materials Science this compound acts a scaffold in materials science for developing complex molecules.
  • Interaction Studies Interaction studies involving this compound are focused on its binding affinities to various receptors and enzymes. These studies are crucial for understanding its mechanism of action in biological systems, particularly in relation to neurotransmitter pathways and potential therapeutic effects on neurological conditions.

Reactivity

The chemical reactivity of this compound allows it to participate in various reactions.

Potential Therapeutic Effects

This compound's piperidine component is known for interacting with neurotransmitter receptors, suggesting possible effects on neurological disorders. Research suggests it may act as an enzyme inhibitor or receptor modulator, contributing to its therapeutic potential.

** structural similarities**

  • 6-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine Contains a pyrimidine ring alongside the pyrazole and piperidine moieties.
  • 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine Features a pyrrolidine ring instead of piperidine.
  • 1-[2-(phenyl)piperidin-4-yloxy]pyrazole Incorporates a phenyl group, altering its interaction profile.

Mechanism of Action

The mechanism of action of 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine moiety is known to interact with neurotransmitter receptors, which could explain its potential effects on the nervous system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares structural analogues of 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine, highlighting substituent variations and key properties:

Compound Name Substituent Features Molecular Weight Key Data (NMR/LCMS) Reference
1-(1-Phenylethyl)-1H-pyrazol-3-amine Phenylethyl group at N1 188.24 ¹H NMR (CDCl3): δ = 7.39–7.04 (m, 6H), 5.35 (q, J = 7.1 Hz, 1H)
1-(2-Ethylhexyl)-1H-pyrazol-3-amine Branched ethylhexyl chain at N1 195.30 CAS: 1240564-44-6; MDL: MFCD16073666
1-[1-(Pyridin-4-yl)ethyl]-1H-pyrazol-5-amine Pyridinyl substituent; 5-amine position 188.23 ¹H NMR: δ = 7.43–7.18 (m, 6H); LCMS: m/z = 188.23
1-Ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine Piperidine carbonyl at C4 222.29 SMILES: CCn1cc(C(=O)N2CCCCC2)c(N)n1
4-Bromo-1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine Bromine at C4; methylpyrazole substituent 270.13 Molecular formula: C9H12BrN5

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The phenylethyl (logP ~2.5) and ethylhexyl (logP ~3.0) substituents increase lipophilicity compared to the piperidine-ethyl group (logP ~1.8), impacting membrane permeability .
  • Basicity: Piperidine (pKa ~11.3) enhances aqueous solubility at physiological pH compared to non-cyclic amines (e.g., 1-[1-(pyridin-4-yl)ethyl] analogue, pKa ~8.5) .

Biological Activity

1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound characterized by the presence of both a piperidine and a pyrazole ring. This unique structure contributes to its diverse biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H18N4
  • Molecular Weight : 194.28 g/mol
  • Structural Features : The compound features a piperidine ring, which is known for its interactions with neurotransmitter receptors, and a pyrazole ring that enhances its reactivity and binding properties .

The biological activity of this compound is primarily attributed to its ability to modulate various biological targets:

  • Receptor Interactions : The piperidine component allows for interaction with neurotransmitter receptors, suggesting potential effects on neurological disorders.
  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, which could be beneficial in treating conditions like cancer or bacterial infections.

Antibacterial Activity

Recent studies have explored the antibacterial potential of pyrazole derivatives, including this compound. For instance:

  • A series of pyrazole compounds were synthesized and evaluated for their activity against Gram-positive bacteria, showing significant direct antibacterial effects. Some compounds demonstrated efficacy against multidrug-resistant strains such as Acinetobacter baumannii .

Anticancer Activity

The anticancer properties of pyrazole-containing compounds have garnered significant attention:

  • Compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways .

Study on Antibacterial Properties

A study published in December 2022 synthesized several pyrazole derivatives that included this compound. These compounds were tested for their antibacterial activity using agar diffusion and broth microdilution methods:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
This compoundAcinetobacter baumannii16 µg/mL

The results indicated that the compound exhibited promising antibacterial activity, particularly against resistant strains .

Study on Anticancer Effects

In another study focusing on anticancer activities, derivatives similar to this compound were evaluated for their effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism
MDA-MB-231 (Breast Cancer)5.0Induction of apoptosis
HepG2 (Liver Cancer)7.5Cell cycle arrest
A549 (Lung Cancer)10.0Inhibition of proliferation

These findings suggest that the compound can effectively inhibit cancer cell growth through multiple mechanisms .

Q & A

Basic: What are the standard synthetic routes for 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine, and how are critical reaction conditions optimized?

The synthesis typically involves multi-step alkylation of pyrazole precursors. A common approach includes:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or nitriles .
  • Step 2 : Introduction of the piperidine-ethyl substituent using alkylation (e.g., 1,2-dibromoethane with piperidine) under basic conditions (e.g., NaH/KOtBu in DMF/THF) .
  • Critical Optimization :
    • Temperature : Controlled heating (60–80°C) to avoid side reactions.
    • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity .
    • Purification : Column chromatography or recrystallization ensures >95% purity .

Basic: Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., pyrazole NH2 at δ 4.5–5.5 ppm, piperidine CH2 at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight .
  • IR Spectroscopy : Identifies NH/amine stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
  • HPLC/GC : Validates purity (>98%) and detects trace impurities .

Basic: What in vitro assays are recommended for initial biological activity screening?

  • Enzyme Inhibition Assays : Target kinases or GPCRs using fluorescence polarization or radiometric assays .
  • Cell Viability Assays : MTT or resazurin-based tests in cancer/immune cell lines (IC50 determination) .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) for receptor-ligand interactions .

Advanced: How are structure-activity relationship (SAR) studies designed to improve target affinity or selectivity?

  • Substituent Variation : Synthesize analogs with modified piperidine (e.g., morpholine, pyrrolidine) or pyrazole (e.g., fluorination at C3/C5) groups .
  • Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical binding motifs (e.g., hydrogen bonding with pyrazole NH2) .
  • Data Correlation : Compare IC50 values and logP/solubility metrics to optimize pharmacokinetics .

Advanced: How can conflicting data on biological activity across studies be resolved methodologically?

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Orthogonal Assays : Validate enzyme inhibition via both fluorogenic and colorimetric substrates .
  • Meta-Analysis : Statistically pool data from multiple studies to identify outliers or trends (e.g., ANOVA) .

Advanced: What strategies are used to enhance metabolic stability and bioavailability?

  • Fluorine Substitution : Replace ethyl groups with 2-fluoroethyl to reduce CYP450-mediated oxidation .
  • Prodrug Design : Introduce ester or amide prodrugs to improve solubility and absorption .
  • logP Optimization : Balance hydrophobicity (e.g., ClogP 2–4) via substituent tuning for membrane permeability .

Advanced: How is target engagement validated in complex biological systems?

  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target-ligand interactions .
  • In Vivo Imaging : Radiolabel the compound (e.g., 18F for PET) to track biodistribution .

Advanced: What computational methods predict off-target effects or toxicity?

  • QSAR Models : Train algorithms on toxicity databases (e.g., Tox21) to forecast hepatotoxicity .
  • Molecular Dynamics Simulations : Assess binding to hERG channels (cardiotoxicity risk) .
  • Metabolite Prediction : Use software like Meteor Nexus to identify reactive intermediates .

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